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Compound of Interest

Compound Name: YL-1-9

Cat. No.: B15583647 Get Quote

Technical Support Center: YL-0919
This technical support center provides researchers, scientists, and drug development

professionals with guidance on optimizing the dosage of YL-0919 to minimize potential side

effects and achieve desired therapeutic outcomes in preclinical research.

Frequently Asked Questions (FAQs)
Q1: What is YL-0919 and what are its primary molecular targets?

A1: YL-0919, also known as hypidone, is an investigational antidepressant agent. It has a

multi-target profile, acting as a selective serotonin reuptake inhibitor (SSRI), a partial agonist of

the serotonin 1A (5-HT1A) receptor, and a full agonist of the serotonin 6 (5-HT6) receptor.[1][2]

Additionally, it has been shown to be an agonist of the sigma-1 receptor.[3][4][5]

Q2: What are the potential therapeutic applications of YL-0919?

A2: Preclinical studies suggest that YL-0919 has antidepressant, anxiolytic (anti-anxiety), and

anti-PTSD (Post-Traumatic Stress Disorder) effects.[2][6][7][8][9] It is being developed for the

treatment of major depressive disorder.[1]

Q3: What are the expected "off-target" effects of YL-0919?

A3: For YL-0919, it is more appropriate to consider potential side effects related to its

mechanism of action rather than traditional off-target effects. As an SSRI and 5-HT1A receptor
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agonist, potential side effects could include those commonly associated with these drug

classes, such as nausea, dizziness, or insomnia. However, one preclinical study noted that at

effective antidepressant doses, YL-0919 did not cause significant sexual dysfunction, a

common side effect of many SSRIs.[10]

Q4: What is a good starting dose for in vivo experiments with YL-0919?

A4: Based on published preclinical studies in rodents, effective oral doses for antidepressant

and anxiolytic-like effects typically range from 1.25 mg/kg to 5 mg/kg.[6][7][11] For monkeys, an

effective oral dose of 1.2 mg/kg has been reported.[12] However, it is crucial to perform a dose-

response study in your specific experimental model to determine the optimal dose.

Q5: How should I prepare YL-0919 for administration?

A5: In many preclinical studies, YL-0919 hydrochloride is dissolved in saline or distilled water

for oral gavage.[1] For in vitro assays, it can be dissolved in DMSO to create a stock solution.
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Issue Potential Cause Recommended Action

Lack of therapeutic effect at a

previously reported dose.

- Animal model variability:

Differences in species, strain,

age, or sex of the animals can

affect drug response. -

Experimental conditions:

Variations in stress models,

behavioral testing paradigms,

or environmental factors can

influence outcomes. - Drug

administration: Improper

dosing, route of administration,

or formulation issues.

- Perform a dose-response

study: Test a range of doses

(e.g., 0.5 mg/kg to 10 mg/kg)

to determine the optimal dose

for your specific model and

endpoint. - Verify experimental

setup: Ensure that your

experimental protocols are

consistent with established

and validated methods. -

Check drug preparation:

Confirm the correct weighing,

dissolution, and administration

of YL-0919.

Observation of adverse effects

(e.g., sedation, hyperactivity).

- Dose is too high: The

observed effects may be due

to exaggerated pharmacology

or toxicity at the administered

dose. - Mechanism-based side

effects: The effects may be

inherent to the modulation of

serotonin or sigma-1 receptors.

- Reduce the dose: If adverse

effects are observed, lower the

dose and conduct a dose-

response study to find a dose

with a better therapeutic

window. - Monitor for common

SSRI/5-HT1A agonist side

effects: Be aware of potential

side effects such as changes

in appetite, sleep patterns, or

gastrointestinal issues.

Inconsistent results between

experiments.

- Variability in animal behavior:

Individual differences in animal

behavior can lead to variability

in results. - Lack of

habituation: Insufficient

acclimatization of animals to

the testing environment can

increase stress and variability.

- Experimenter bias: Unblinded

experimenters may

- Increase sample size: A

larger number of animals per

group can help to overcome

individual variability. - Ensure

proper habituation: Allow

sufficient time for animals to

acclimate to the testing room

and apparatus. - Blind the

experiment: The experimenter

administering the drug and
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inadvertently influence animal

behavior.

scoring the behavior should be

unaware of the treatment

groups.

Quantitative Data Summary
Table 1: In Vitro Receptor Binding and Functional Activity of YL-0919

Target Assay Type Species Ki (nM) IC50 (nM) Efficacy

Serotonin

Transporter

(SERT)

[3H]-

Citalopram

Binding

Rat 0.72 ± 0.10 - -

5-HT1A

Receptor

[3H]-8-OH-

DPAT Binding
Rat 0.19 ± 0.02 - -

SERT
5-HT Uptake

Inhibition

hSERT-

HEK293 cells
- 1.93 ± 0.18 -

SERT
5-HT Uptake

Inhibition

Rat Frontal

Cortex
- 1.78 ± 0.34 -

5-HT1A

Receptor

[35S]-GTPγS

Binding

Rat

Hippocampus
-

EC50: 1.20 ±

0.21

85.11% ±

9.70%

(relative to 8-

OH-DPAT)

Data extracted from a study by Chen et al.[6]

Table 2: Effective Doses of YL-0919 in Preclinical Behavioral Models
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Animal
Model

Species
Behavioral
Test

Effective
Dose Range
(oral)

Observed
Effect

Reference

Chronic

Unpredictable

Stress

Rat

Sucrose

Preference

Test

1.25 - 2.5

mg/kg

Increased

sucrose

preference

[6]

Chronic

Unpredictable

Stress

Rat

Novelty-

Suppressed

Feeding

1.25 - 2.5

mg/kg

Decreased

latency to

feed

[6]

Chronic

Unpredictable

Stress

Rat
Elevated Plus

Maze

1.25 - 2.5

mg/kg

Increased

time in open

arms

[6]

Time-

Dependent

Sensitization

(PTSD

model)

Rat
Contextual

Fear Test

1.25 - 2.5

mg/kg

Reduced

freezing

response

[2]

Inescapable

Foot Shock

(PTSD

model)

Mouse
Elevated Plus

Maze

1.25 - 2.5

mg/kg

Increased

open arm

entries

Normal Mouse

Tail

Suspension

Test

1.25 - 5

mg/kg

Decreased

immobility

time

Normal Rat
Forced Swim

Test

1.25 - 5

mg/kg

Decreased

immobility

time

Chronic

Unpredictable

Stress

Cynomolgus

Monkey

Behavioral

Observation
1.2 mg/kg

Reversal of

depression-

like behaviors

[12]

Experimental Protocols
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Protocol 1: Assessing Antidepressant-Like Effects using
the Forced Swim Test (FST) in Mice

Apparatus: A transparent glass cylinder (20 cm height, 12 cm diameter) filled with water

(25°C) to a depth of 10 cm.

Procedure:

1. Administer YL-0919 or vehicle orally (p.o.) to mice.

2. After a pre-treatment period (e.g., 60 minutes), gently place each mouse into the cylinder.

3. Record the session for 6 minutes.

4. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined

as the absence of movement except for small motions necessary to keep the head above

water.

Data Analysis: Compare the mean immobility time between the YL-0919 treated groups and

the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a

post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like

effect.

Protocol 2: Evaluating Anxiolytic-Like Effects using the
Elevated Plus Maze (EPM) in Rats

Apparatus: A plus-shaped maze with two open arms and two closed arms (of equal size),

elevated from the floor.

Procedure:

1. Administer YL-0919 or vehicle orally to rats.

2. After a pre-treatment period (e.g., 60 minutes), place the rat in the center of the maze,

facing an open arm.

3. Allow the rat to explore the maze for 5 minutes.
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4. Record the session using a video tracking system.

Data Analysis: Measure the time spent in the open arms and the number of entries into the

open arms. Calculate the percentage of time spent in the open arms and the percentage of

open arm entries. An increase in these parameters in the YL-0919 treated groups compared

to the vehicle control is indicative of an anxiolytic-like effect.

Protocol 3: In Vitro Serotonin Reuptake Inhibition Assay
Materials: HEK293 cells stably expressing the human serotonin transporter (hSERT), [3H]-

serotonin, appropriate buffers, and a scintillation counter.

Procedure:

1. Plate the hSERT-HEK293 cells in a 96-well plate.

2. Pre-incubate the cells with various concentrations of YL-0919 or a reference inhibitor (e.g.,

fluoxetine) for a specified time (e.g., 20 minutes) at 37°C.

3. Initiate serotonin uptake by adding [3H]-serotonin to each well.

4. Incubate for a short period (e.g., 10 minutes) at 37°C.

5. Terminate the uptake by rapidly washing the cells with ice-cold buffer.

6. Lyse the cells and measure the amount of [3H]-serotonin taken up using a scintillation

counter.

Data Analysis: Plot the percentage of inhibition of serotonin uptake against the concentration

of YL-0919 to determine the IC50 value.
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Caption: Mechanism of action of YL-0919.
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Caption: Workflow for an in vivo dose-response study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [optimizing YL-0919 dosage to minimize off-target
effects]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583647#optimizing-yl-0919-dosage-to-minimize-
off-target-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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